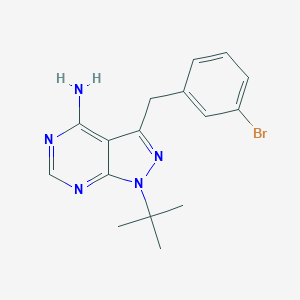

3BrB-PP1

Descripción general

Descripción

3BrB-PP1 es un miembro de la clase de pirazolopirimidinas, específicamente pirazolo[3,4-d]pirimidin-4-amina, que contiene sustituyentes adicionales de tert-butilo y 3-bromobencilo en las posiciones 1 y 3, respectivamente . Es un inhibidor competitivo de ATP de CDPK1 y AKT quinasa . Este compuesto exhibe actividad inhibitoria específica hacia la proteína quinasa con mutaciones en el bolsillo de unión a ATP, particularmente la mutación de Thr97 dentro del bolsillo de unión a ATP de Sty1 .

Aplicaciones Científicas De Investigación

3BrB-PP1 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

3BrB-PP1 ejerce sus efectos actuando como un inhibidor competitivo de ATP de las quinasas de proteínas . Se dirige específicamente al bolsillo de unión a ATP de las quinasas con mutaciones, como la mutación Thr97 en Sty1 . Al competir con el ATP, this compound inhibe la actividad de fosforilación de estas quinasas, afectando así las vías de señalización aguas abajo .

Análisis Bioquímico

Biochemical Properties

3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine interacts with enzymes such as CDPK1 and AKT kinase . These interactions are ATP-competitive, meaning that the compound competes with ATP for binding to these enzymes .

Cellular Effects

The compound’s effects on cells are largely due to its inhibition of CDPK1 and AKT kinase . By inhibiting these enzymes, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine exerts its effects at the molecular level through its binding interactions with CDPK1 and AKT kinase . As an ATP-competitive inhibitor, it binds to the ATP-binding site of these enzymes, preventing ATP from binding and thus inhibiting the enzymes’ activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar las reacciones de sustitución.

Métodos de producción industrial

Los métodos de producción industrial para 3BrB-PP1 no están ampliamente documentados.

Análisis De Reacciones Químicas

Tipos de reacciones

3BrB-PP1 experimenta diversas reacciones químicas, incluidas reacciones de sustitución debido a la presencia de sustituyentes reactivos . También participa en reacciones de fosforilación, ya que actúa como un inhibidor competitivo de ATP .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen solventes orgánicos como el dimetilsulfóxido (DMSO), catalizadores y otros compuestos orgánicos que facilitan las reacciones de sustitución y fosforilación .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound son típicamente proteínas fosforiladas, ya que el compuesto inhibe las quinasas de proteínas compitiendo con el ATP .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

This compound es único debido a su actividad inhibitoria específica hacia las quinasas de proteínas con mutaciones en el bolsillo de unión a ATP . Esta especificidad lo convierte en una valiosa herramienta para estudiar el papel de estas quinasas en varios procesos biológicos y enfermedades .

Propiedades

IUPAC Name |

3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTICVONBLRGQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647751 | |

| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956025-99-3 | |

| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

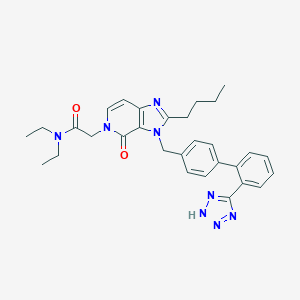

Feasible Synthetic Routes

Q1: How does 3BrB-PP1 affect Toxoplasma gondii and what are the potential downstream effects?

A1: While the exact mechanism of action remains under investigation, research suggests that this compound, a protein kinase inhibitor analog, exhibits bradyzoite-inducing effects in Toxoplasma gondii. [] Bradyzoites are the slow-growing, encysted form of the parasite, responsible for chronic toxoplasmosis in humans. This differentiation process is crucial for the parasite's survival within the host.

Q2: Can you elaborate on the research methods employed to study the impact of this compound on Toxoplasma gondii?

A2: Researchers utilized a novel high-throughput screening system employing a reporter parasite, PLK/DLUC_1C9, engineered to express firefly luciferase under the control of the bradyzoite-specific BAG1 promoter. [] This system enabled the rapid and sensitive detection of bradyzoite differentiation in response to this compound and other compounds. This approach, coupled with potential structural studies like the one hinting at TgCDPK1 interaction, [] facilitates a deeper understanding of the compound's influence on Toxoplasma gondii at a molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)